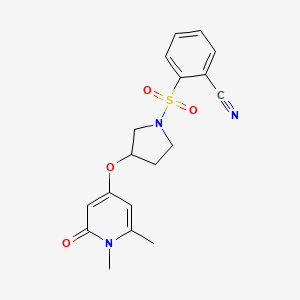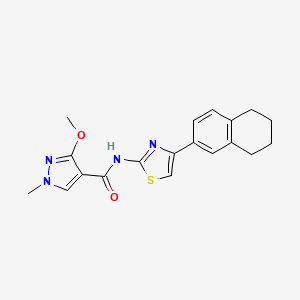![molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-dimetil-1H-pirazol-1-il)carbonil]-1H-1,2,3-triazol-1-il}-1-(2-metoxifenil)etanol CAS No. 1987207-69-1](/img/structure/B2470983.png)
2-{4-[(3,5-dimetil-1H-pirazol-1-il)carbonil]-1H-1,2,3-triazol-1-il}-1-(2-metoxifenil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de imidazol han demostrado efectos antibacterianos y antimicobacterianos. Por ejemplo, compuestos como 6-(4-sustituido fenil)-2-(3,5-dimetil-1H-pirazol-1-il)imidazo [2,1-b][1,3,4] tiadiazol exhibieron una potente actividad antitubercular contra cepas de Mycobacterium tuberculosis .
- Los compuestos que contienen pirazol, incluidos los derivados de imidazol, han mostrado actividades antileishmaniales y antimaláricas prometedoras. Estos compuestos son de interés para combatir enfermedades parasitarias .
- Algunos derivados de imidazol exhiben propiedades antiinflamatorias y antioxidantes, lo que podría ser relevante para las intervenciones terapéuticas .
- Aunque se necesita más investigación, los compuestos basados en imidazol se han explorado por sus posibles efectos antitumorales .
- Ciertos derivados de imidazol han demostrado efectos antidiabéticos y antialérgicos, lo que sugiere su utilidad en el manejo de estas afecciones .
- Los fármacos que contienen imidazol, como omeprazol y pantoprazol, se utilizan como agentes antiulcerosos .
- El imidazol sirve como un componente central en productos naturales como la histidina, la purina y la histamina. También juega un papel en las estructuras basadas en ADN .
Actividad Antibacteriana y Antimicobacteriana
Propiedades Antileishmaniales y Antimaláricas
Efectos Antiinflamatorios y Antioxidantes
Potencial Antitumoral
Actividades Antidiabéticas y Antialérgicas
Actividad Ulcerogénica
Estructuras Basadas en ADN y Síntesis de Histidina
Otras Aplicaciones Clínicas
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFFYZXRFUMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
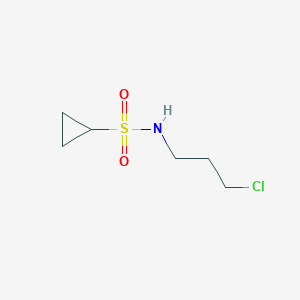
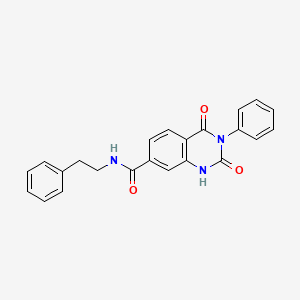
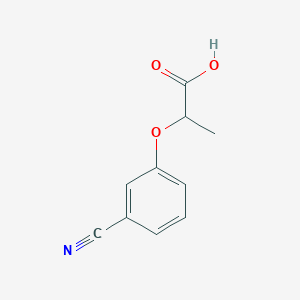

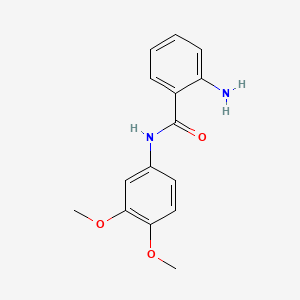

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)
![ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
![N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2470916.png)
![7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2470917.png)

